molecular formula C9H8ClFN2O3 B8509333 2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide

2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide

Katalognummer: B8509333
Molekulargewicht: 246.62 g/mol
InChI-Schlüssel: HFCZWESSCLMEJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide is an organic compound that belongs to the class of acetamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide typically involves the reaction of 2-fluoro-4-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate

    Reduction: Hydrogen gas, palladium on carbon

    Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

    Nucleophilic Substitution: 2-azido-N-(2-fluoro-4-nitro-phenyl)-N-methyl-acetamide

    Reduction: 2-chloro-N-(2-fluoro-4-amino-phenyl)-N-methyl-acetamide

    Oxidation: 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-methyl-acetic acid

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents enhance the compound’s ability to penetrate biological membranes and reach its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-N-(2-fluoro-4-nitro-phenyl)-acetamide
  • 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-ethyl-acetamide
  • 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-methyl-propionamide

Uniqueness

2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide is unique due to its specific combination of chloro, fluoro, and nitro substituents, which confer distinct chemical reactivity and biological activity. The presence of the methyl group further differentiates it from other similar compounds, potentially enhancing its pharmacokinetic properties and making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H8ClFN2O3

Molekulargewicht

246.62 g/mol

IUPAC-Name

2-chloro-N-(2-fluoro-4-nitrophenyl)-N-methylacetamide

InChI

InChI=1S/C9H8ClFN2O3/c1-12(9(14)5-10)8-3-2-6(13(15)16)4-7(8)11/h2-4H,5H2,1H3

InChI-Schlüssel

HFCZWESSCLMEJE-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)CCl

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Chloroacetyl chloride (1.87 ml, 0.0235 mol) is added to (2-fluoro-4-nitro-phenyl)-methyl-amine (14, 2.00 g, 0.0118 mol) in toluene (20 ml) and the mixture refluxed for 3 hours. The mixture is evaporated under vacuum and the residue triturated with ethanol to give the title compound as a white solid. HPLC r.t. 4.57 min; MS for C9H8ClFN2O3 m/z 247 (M+H)+.
Quantity
1.87 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.